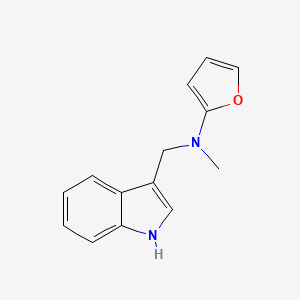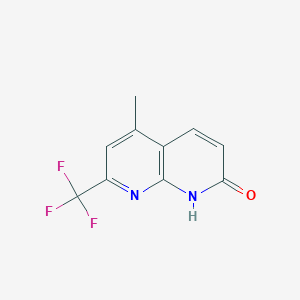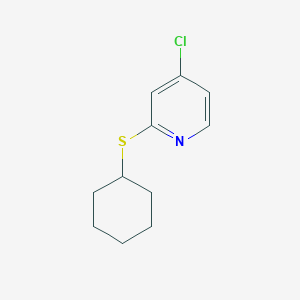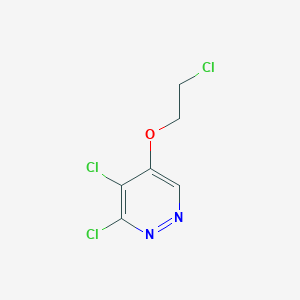
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is a heterocyclic compound that features a quinoxaline core with a but-3-en-1-yl substituent at the 3-position and a methoxy group at the 8-position. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the But-3-en-1-yl Group: This can be done through a Friedel-Crafts alkylation reaction using but-3-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanol for methoxylation, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
8-Methoxyquinoxaline: Lacks the but-3-en-1-yl group.
3-(But-3-en-1-yl)quinoxaline: Lacks the methoxy group.
Uniqueness
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is unique due to the presence of both the but-3-en-1-yl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-but-3-enyl-8-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-4-6-10-13(16)15-12-9(14-10)7-5-8-11(12)17-2/h3,5,7-8H,1,4,6H2,2H3,(H,15,16) |
InChI-Schlüssel |
WFQSGFVPPZLNMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC(=O)C(=N2)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)





![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)

![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)




